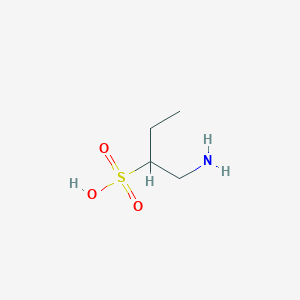
1-Aminobutane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminobutane-2-sulfonic acid is an organic compound characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminobutane-2-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 1-aminobutane using sulfur trioxide or chlorosulfonic acid. The reaction typically requires controlled conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Aminobutane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitrobutane-2-sulfonic acid or nitrosobutane-2-sulfonic acid.
Reduction: Butane-2-sulfonate or butane-2-sulfinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Aminobutane-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-aminobutane-2-sulfonic acid exerts its effects depends on its specific application. In biochemical contexts, the amino group can interact with various enzymes and receptors, influencing cellular processes. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-Aminobutane-2-sulfonic acid can be compared with other sulfonic acid derivatives and amino acids:
Similar Compounds: Examples include 1-aminobutane, 2-aminobutane, and other sulfonic acid derivatives like methanesulfonic acid and benzenesulfonic acid.
Uniqueness: The presence of both an amino group and a sulfonic acid group in this compound provides unique reactivity and solubility properties, making it distinct from other similar compounds.
Properties
CAS No. |
98228-57-0 |
|---|---|
Molecular Formula |
C4H11NO3S |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
1-aminobutane-2-sulfonic acid |
InChI |
InChI=1S/C4H11NO3S/c1-2-4(3-5)9(6,7)8/h4H,2-3,5H2,1H3,(H,6,7,8) |
InChI Key |
FSEBHBXGQQSYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
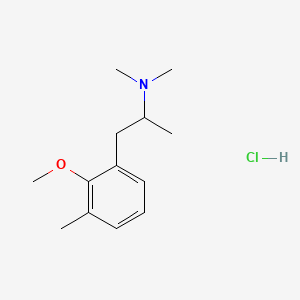

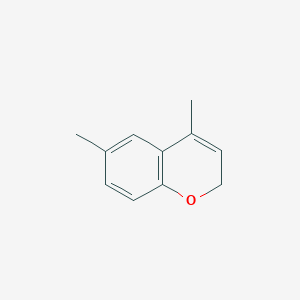
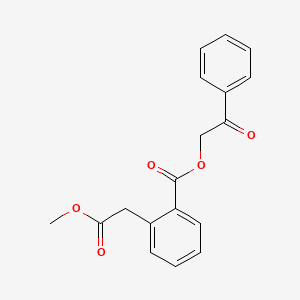
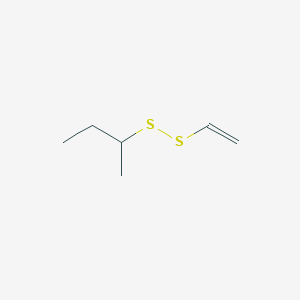
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
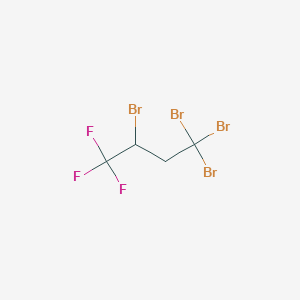
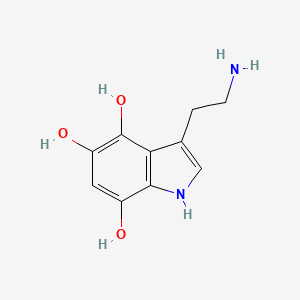
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
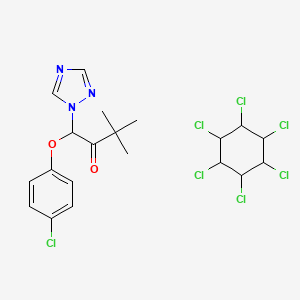
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
